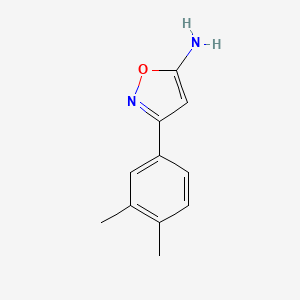

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine

説明

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a 3,4-dimethylphenyl group at position 3 and an amino group at position 5. This compound belongs to the class of 1,2-oxazole derivatives, which are characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The 3,4-dimethylphenyl substituent introduces steric and electronic effects that influence its physicochemical and biological properties. For instance, derivatives such as 3,4-dimethyl-N-[(E)-3-nitrobenzylidene]-1,2-oxazol-5-amine (a Schiff base of the parent amine) are synthesized via reactions between 5-amino-3,4-dimethylisoxazole and aldehydes .

The compound’s structural features, including the electron-donating methyl groups and the polar amino group, make it a candidate for applications in medicinal chemistry and materials science. Its characterization typically involves spectroscopic techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry, as well as chromatographic methods (e.g., TLC with Rf values) to confirm purity and identity .

特性

IUPAC Name |

3-(3,4-dimethylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-3-4-9(5-8(7)2)10-6-11(12)14-13-10/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCBKZJVNSTXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the oxazole ring using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

化学反応の分析

Types of Reactions

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted oxazoles, amine derivatives, and various functionalized aromatic compounds.

科学的研究の応用

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

3-(4-Methoxyphenyl)-1,2-oxazol-5-amine

This analogue replaces the 3,4-dimethylphenyl group with a 4-methoxyphenyl substituent.

5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine

Fluorine substituents at the 2- and 4-positions of the phenyl ring introduce electronegativity and lipophilicity, which could improve blood-brain barrier penetration in pharmacological contexts. This compound (CAS 1803574-06-2) is structurally distinct due to the fluorine atoms and the oxazole amine’s positional isomerism (amine at position 3 vs. 5) .

Oxazole and Oxadiazole Derivatives with Varied Substituents

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine

Replacing the oxazole ring with a 1,2,4-oxadiazole ring alters electronic distribution and hydrogen-bonding capacity. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound relevant in drug design. However, its biological activity remains uncharacterized in the evidence .

[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine

This derivative features a methylamine side chain on the oxadiazole ring.

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

While direct data for 3-(3,4-dimethylphenyl)-1,2-oxazol-5-amine are unavailable, related compounds exhibit melting points in the range of 120–130°C (e.g., pyrazoline derivatives in ). Fluorinated analogues like 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine may have lower melting points due to increased molecular symmetry .

Spectroscopic Features

- FT-IR: The amino group in oxazole amines typically shows N-H stretching vibrations near 3300–3500 cm⁻¹. Aromatic C-H and C=N/C-O stretches appear between 1600–1500 cm⁻¹ .

- NMR : ¹H NMR spectra for dimethylphenyl-substituted compounds display aromatic proton signals in the δ 6.8–7.5 ppm range, with methyl groups resonating at δ 2.2–2.5 ppm. ¹³C NMR confirms the oxazole ring carbons at δ 150–160 ppm .

Data Tables Summarizing Key Properties

生物活性

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring, which is known for its diverse pharmacological properties. Research has indicated that derivatives of isoxazole can exhibit various biological activities, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a five-membered isoxazole ring with a 3,4-dimethylphenyl group attached. This specific substitution pattern influences its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate the activity of these molecular targets, leading to therapeutic effects. Specific pathways influenced by this compound include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to receptors that regulate cellular signaling processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Case Studies

-

Study on Anticancer Effects:

A study published in a peer-reviewed journal explored the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, increasing the expression of pro-apoptotic markers such as p53 and caspase-3. -

Antimicrobial Activity Assessment:

Another investigation assessed the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. The findings suggested that it could serve as a potential lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。